Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butyl ester, a hydroxy group, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a spirocyclic amine with a thiophene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group produces an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology and Medicine
In biological and medical research, Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate is studied for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .
Industry
Industrially, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The thiophene rings can participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 2,20-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate: Similar in structure but with different functional groups.
N-tert-Butyldiethanolamine: Contains tert-butyl and hydroxy groups but lacks the spirocyclic structure.
Uniqueness
Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its spirocyclic core and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxy-2,2-dithiophen-2-ylacetyl)oxy-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S2/c1-21(2,3)29-20(26)24-10-8-22(9-11-24)14-16(15-22)28-19(25)23(27,17-6-4-12-30-17)18-7-5-13-31-18/h4-7,12-13,16,27H,8-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPAEROTCVDZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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